molecular formula C5H14N2O2S B13871522 N-(2-aminopropyl)-N-methylmethanesulfonamide

N-(2-aminopropyl)-N-methylmethanesulfonamide

Cat. No.: B13871522
M. Wt: 166.24 g/mol
InChI Key: HIXKBVWWKBUSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminopropyl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a 2-aminopropyl and N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminopropyl)-N-methylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methyl-2-aminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopropyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-aminopropyl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-aminopropyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminopropyl)-N-methylbenzamide
  • N-(2-aminopropyl)-N-methylacetamide
  • N-(2-aminopropyl)-N-methylbenzenesulfonamide

Uniqueness

N-(2-aminopropyl)-N-methylmethanesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in enzyme inhibition, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H14N2O2S

Molecular Weight

166.24 g/mol

IUPAC Name

N-(2-aminopropyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C5H14N2O2S/c1-5(6)4-7(2)10(3,8)9/h5H,4,6H2,1-3H3

InChI Key

HIXKBVWWKBUSNS-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)S(=O)(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.